molecular formula C21H15N3O2 B14537828 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine CAS No. 62480-47-1

7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine

Cat. No.: B14537828
CAS No.: 62480-47-1
M. Wt: 341.4 g/mol
InChI Key: MOVYIVQRHBEKPA-UHFFFAOYSA-N
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Description

7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The presence of a nitro group at the 7th position and phenyl groups at the 2nd and 4th positions distinguishes this compound from other benzodiazepines, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with benzophenone derivatives under acidic conditionsMicrowave-assisted synthesis has also been reported to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The nitro group may also contribute to its unique pharmacological profile by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Nitrazepam: Another nitro-substituted benzodiazepine with hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness: 7-Nitro-2,4-diphenyl-3H-1,5-benzodiazepine is unique due to the specific positioning of the nitro and phenyl groups, which may impart distinct chemical reactivity and biological activity compared to other benzodiazepines.

Properties

CAS No.

62480-47-1

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

7-nitro-2,4-diphenyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C21H15N3O2/c25-24(26)17-11-12-18-21(13-17)23-20(16-9-5-2-6-10-16)14-19(22-18)15-7-3-1-4-8-15/h1-13H,14H2

InChI Key

MOVYIVQRHBEKPA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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